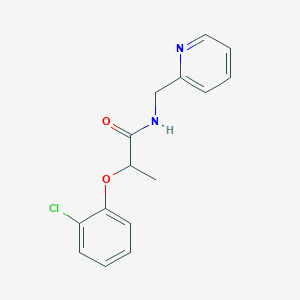
6,7-diethoxy-1-(2-methoxy-1-naphthyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-diethoxy-1-(2-methoxy-1-naphthyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid that was first isolated from the traditional Chinese medicinal herb Stephania intermedia. L-SPD has been found to have various pharmacological properties, including antipsychotic, antidepressant, and anti-addictive effects.
作用機序
The exact mechanism of action of L-SPD is not fully understood. However, it is thought to act as a dopamine D1 receptor partial agonist and a serotonin 5-HT1A receptor agonist. L-SPD has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to modulate the activity of the glutamate system. L-SPD has also been found to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
L-SPD has several advantages for lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research. L-SPD has also been found to have low toxicity and few side effects. However, one limitation is that the exact mechanism of action of L-SPD is not fully understood, which makes it difficult to interpret some of the research findings.
将来の方向性
There are several future directions for L-SPD research. One area of interest is the potential use of L-SPD as a treatment for substance use disorders. Another area of interest is the potential use of L-SPD as a treatment for psychiatric disorders, such as schizophrenia and depression. Further research is also needed to fully understand the mechanism of action of L-SPD and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, L-SPD is a natural alkaloid with various pharmacological properties, including antipsychotic, antidepressant, and anti-addictive effects. It can be synthesized through various methods, with the Pictet-Spengler reaction being the most commonly used. L-SPD has been extensively studied for its potential therapeutic applications, and its mechanism of action is thought to involve the modulation of various neurotransmitters. L-SPD has several advantages for lab experiments, including its availability and low toxicity, but its exact mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic applications of L-SPD and to identify any potential limitations or side effects.
合成法
L-SPD can be synthesized through various methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The most commonly used method is the Pictet-Spengler reaction, which involves the reaction of 2-methoxy-1-naphthaldehyde with diethoxyamine in the presence of an acid catalyst. The resulting product is then reduced to L-SPD using sodium borohydride.
科学的研究の応用
L-SPD has been extensively studied for its potential therapeutic applications. It has been found to have antipsychotic effects in animal models of schizophrenia, as well as antidepressant effects in models of depression. L-SPD has also been shown to have anti-addictive effects, particularly in models of cocaine and morphine addiction.
特性
IUPAC Name |
6,7-diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-4-27-21-14-17-12-13-25-24(19(17)15-22(21)28-5-2)23-18-9-7-6-8-16(18)10-11-20(23)26-3/h6-11,14-15,24-25H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYYGAHLZABIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC4=CC=CC=C43)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)